molecular formula C19H18N2O2 B13872017 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide

3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide

Cat. No.: B13872017
M. Wt: 306.4 g/mol
InChI Key: MLIVKNLPWGHWRM-UHFFFAOYSA-N
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Description

3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring substituted with diphenyl groups and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-phenylacetophenone derivative, with an appropriate reagent like acetic anhydride.

    Substitution with Diphenyl Groups: The oxazole ring is then substituted with diphenyl groups using a Friedel-Crafts acylation reaction, where benzoyl chloride and aluminum chloride are commonly used reagents.

    Amidation: The final step involves the amidation of the oxazole derivative with N-methylpropanamide, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups

    Reduction: Reduced amide derivatives

    Substitution: Substituted oxazole derivatives with different functional groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide can be compared with other similar compounds to highlight its uniqueness:

List of Similar Compounds

  • Oxaprozin
  • SZV-1287
  • Other oxazole derivatives with therapeutic potential

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylpropanamide

InChI

InChI=1S/C19H18N2O2/c1-20-16(22)12-13-17-21-18(14-8-4-2-5-9-14)19(23-17)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,20,22)

InChI Key

MLIVKNLPWGHWRM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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